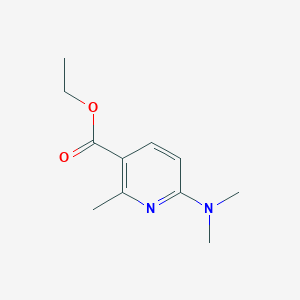
5-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)isophthalic acid is a heterocyclic compound that features a pyrazole ring fused with an isophthalic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)isophthalic acid typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds, followed by cyclization to form the pyrazole ring. One common method involves the reaction of isophthalic acid derivatives with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)isophthalic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)isophthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 5-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)isophthalic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s pyrazole ring can interact with various amino acid residues in the enzyme’s active site, leading to inhibition of enzyme function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole ring structure and exhibit similar chemical reactivity.
Isophthalic Acid Derivatives: Compounds with similar isophthalic acid moieties but different substituents on the aromatic ring.
Uniqueness
5-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)isophthalic acid is unique due to the combination of the pyrazole ring and isophthalic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C11H9N3O5 |
|---|---|
Molekulargewicht |
263.21 g/mol |
IUPAC-Name |
5-(3-amino-5-oxo-4H-pyrazol-1-yl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H9N3O5/c12-8-4-9(15)14(13-8)7-2-5(10(16)17)1-6(3-7)11(18)19/h1-3H,4H2,(H2,12,13)(H,16,17)(H,18,19) |
InChI-Schlüssel |
WMQOOXCFVSANBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NN(C1=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B15053732.png)
![2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B15053736.png)
![Ethyl 2-(4-(ethoxycarbonyl)phenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B15053743.png)








![1H-Pyrazolo[4,3-d]thiazole](/img/structure/B15053801.png)
